tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Overview
Description
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate: is a compound that features a tert-butyl group, an azetidine ring, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butyl group can be introduced using tert-butyl esters or tert-butyl hydroperoxide in the presence of suitable catalysts .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, metal-free conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted azetidines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific structural features .
Mechanism of Action
The mechanism by which tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-butanesulfinamide: Known for its use in asymmetric synthesis of N-heterocycles.
tert-butyl esters:
Uniqueness: tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate stands out due to its combination of a tert-butyl group and an azetidine ring, which imparts unique reactivity and potential biological activity. This combination is less common in other similar compounds, making it a valuable entity in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBEHUDULEKJC-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN1C(=O)OC(C)(C)C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCN1C(=O)OC(C)(C)C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129304 | |
Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630815-45-0 | |
Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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